

Technical Monograph: N-Heptyl-4-Chloro-3-Nitrobenzamide

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Compound of Interest

Compound Name: *4-chloro-N-heptyl-3-nitrobenzamide*

Cat. No.: *B404917*

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A Versatile Lipophilic Scaffold for Medicinal Chemistry and Library Synthesis

Part 1: Executive Summary & Core Identity

N-Heptyl-4-chloro-3-nitrobenzamide is a specialized chemical intermediate utilized primarily in the discovery of bioactive small molecules. Belonging to the class of nitrobenzamides, it functions as a dual-reactive scaffold: the 4-chloro substituent is activated for nucleophilic aromatic substitution (

) by the ortho-nitro group, while the N-heptyl chain provides significant lipophilicity, enhancing membrane permeability in drug candidates.

This compound is frequently employed as a building block for:

- Antimicrobial Agents: Precursors to quinazoline-based antibiotics.
- Kinase Inhibitors: Scaffolds requiring a hydrophobic tail for ATP-pocket binding.
- Covalent Modifiers: The activated chloride can serve as an electrophilic warhead in specific cysteine-targeting assays.

Chemical Identity Table[1][2]

Property	Detail
IUPAC Name	N-heptyl-4-chloro-3-nitrobenzamide
Molecular Formula	
Molecular Weight	298.77 g/mol
LogP (Predicted)	~4.5 - 5.1 (High Lipophilicity)
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Key Functional Groups	Secondary Amide, Aryl Chloride, Nitro Group, Alkyl Chain

Part 2: Synthesis Protocol (Schotten-Baumann)

The most robust method for synthesizing N-heptyl-4-chloro-3-nitrobenzamide is the Schotten-Baumann acylation. This protocol ensures high yields by neutralizing the HCl byproduct in situ.

Reagents & Materials

- Precursor: 4-Chloro-3-nitrobenzoyl chloride (1.0 eq)
- Nucleophile: n-Heptylamine (1.05 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)
- Quench: 1M HCl, Saturated
, Brine

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve n-heptylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice bath.

- Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation or side reactions.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
- Workup:
 - Wash the organic phase with 1M HCl (2x) to remove unreacted amine.
 - Wash with Sat. (2x) to remove unreacted acid/hydrolyzed chloride.
 - Wash with Brine (1x).
- Isolation: Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Reactivity & Applications (The "Core")

The utility of N-heptyl-4-chloro-3-nitrobenzamide lies in its orthogonal reactivity. It serves as a branch point for divergent synthesis.

Mechanism 1: Nucleophilic Aromatic Substitution ()

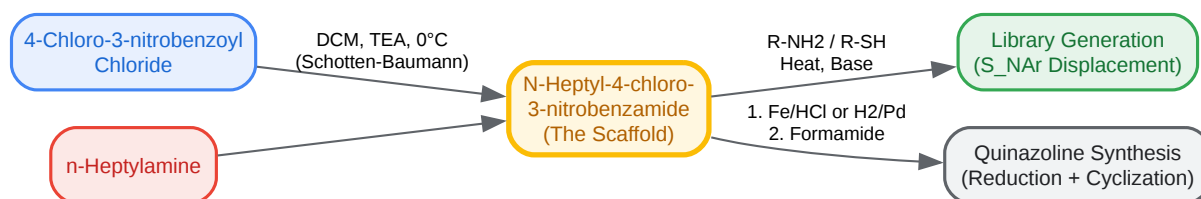
The nitro group at the 3-position withdraws electron density from the benzene ring, activating the 4-chloro position. This allows weak nucleophiles (amines, thiols, alkoxides) to displace the chloride, creating diverse libraries.

Mechanism 2: Nitro Reduction & Cyclization

Reducing the nitro group (

) generates an aniline derivative. This intermediate is a critical precursor for quinazolines (via reaction with formamide or urea), a privileged scaffold in oncology (e.g., EGFR inhibitors).

Visualizing the Synthetic Pathway



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Caption: Synthetic workflow transforming precursors into the N-heptyl scaffold, followed by divergent pathways for library generation or heterocycle synthesis.

Part 4: Biological Relevance & Safety

Biological Implications

The N-heptyl chain is not merely a passive linker; it significantly alters the physicochemical profile:

- **Membrane Permeability:** The lipophilic tail () facilitates passive diffusion across the lipid bilayer, making this scaffold suitable for intracellular targets.
- **Hydrophobic Pocket Binding:** In kinase or enzyme inhibition assays, the heptyl chain often occupies hydrophobic allosteric pockets (e.g., the "back pocket" of kinases), improving potency compared to methyl or ethyl analogs.

Safety & Handling (MSDS Summary)

- **GHS Classification:** Skin Irritant (Category 2), Eye Irritant (Category 2A).
- **Sensitization:** Potential skin sensitizer due to the electrophilic chloro-nitro motif.

- Handling: Use nitrile gloves and a fume hood. Avoid inhalation of dust.
- Storage: Store at room temperature, kept dry. Stable for >2 years if protected from moisture.

References

- PubChem. (2025).[1] 4-Chloro-3-nitrobenzamide Compound Summary. National Library of Medicine. [\[Link\]](#)
- Molecules. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide and Related Hybrids. MDPI. [\[Link\]](#)
- Chemistry LibreTexts. (2025). Reactions of Amines with Acid Chlorides (Schotten-Baumann). [\[2\]\[Link\]](#)

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Sources

- 1. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [mdpi.com](https://www.mdpi.com) [\[mdpi.com\]](https://www.mdpi.com)
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